![molecular formula C10H21N3 B13767952 1-[3-(Azetidin-1-yl)propyl]piperazine CAS No. 775288-17-0](/img/structure/B13767952.png)
1-[3-(Azetidin-1-yl)propyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Azetidin-1-yl)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of an azetidine ring attached to a piperazine moiety through a propyl chain.
Méthodes De Préparation
The synthesis of 1-[3-(Azetidin-1-yl)propyl]piperazine typically involves the reaction of piperazine with 3-chloropropylazetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
1-[3-(Azetidin-1-yl)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the piperazine moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound has been studied for its interactions with biological targets, including receptors and enzymes.
Medicine: Research has indicated its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 1-[3-(Azetidin-1-yl)propyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. For instance, it has been shown to interact with histamine H3 receptors and sigma-1 receptors, influencing their signaling pathways and exerting pharmacological effects .
Comparaison Avec Des Composés Similaires
1-[3-(Azetidin-1-yl)propyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Pyridyl)piperazine: Known for its use in the synthesis of antipsychotic drugs.
1-(3-Chlorophenyl)piperazine: Studied for its psychoactive properties.
1-(2-Methoxyphenyl)piperazine: Investigated for its potential as an antidepressant.
The uniqueness of this compound lies in its specific structural features, such as the azetidine ring, which may confer distinct pharmacological properties compared to other piperazine derivatives .
Propriétés
Numéro CAS |
775288-17-0 |
|---|---|
Formule moléculaire |
C10H21N3 |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
1-[3-(azetidin-1-yl)propyl]piperazine |
InChI |
InChI=1S/C10H21N3/c1-5-12(6-1)7-2-8-13-9-3-11-4-10-13/h11H,1-10H2 |
Clé InChI |
DNPGRXXSFHWQIO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CCCN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)
![Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite](/img/structure/B13767889.png)
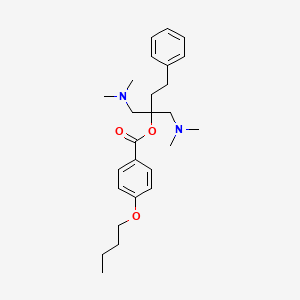
![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)
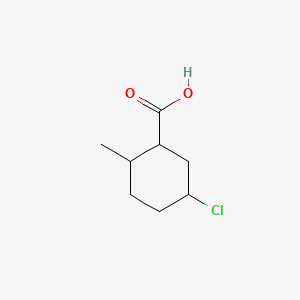

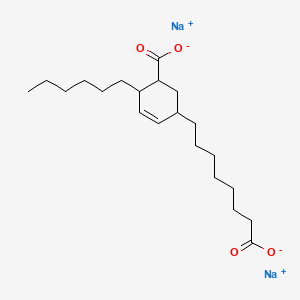
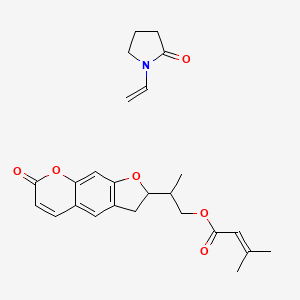
![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
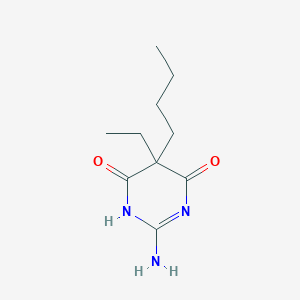
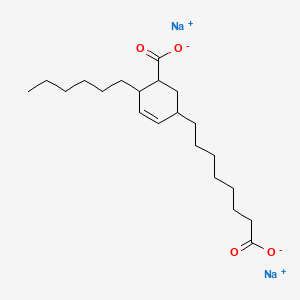
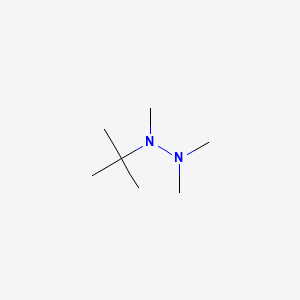
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)
